molecular formula C7H16N2S2 B7784595 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]BUTANE

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]BUTANE

Cat. No.: B7784595
M. Wt: 192.4 g/mol
InChI Key: JDYOFYCELLNZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]BUTANE is an organic compound that belongs to the class of carbamimidothioates These compounds are characterized by the presence of a carbamimidothioate group, which is a functional group containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]BUTANE can be achieved through a multi-step process. One common method involves the reaction of butyl mercaptan with ethylene diamine to form the intermediate compound, which is then reacted with thiocyanate to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and are carried out at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]BUTANE undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The carbamimidothioate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted carbamimidothioates.

Scientific Research Applications

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]BUTANE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]BUTANE involves its interaction with biological molecules through its carbamimidothioate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfur atom in the compound can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]BUTANE is unique due to its specific combination of a butylsulfanyl group and a carbamimidothioate group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-butylsulfanylethyl carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S2/c1-2-3-4-10-5-6-11-7(8)9/h2-6H2,1H3,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYOFYCELLNZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCSC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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